![molecular formula C22H26N4O2S B2597032 N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242911-84-7](/img/structure/B2597032.png)

N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

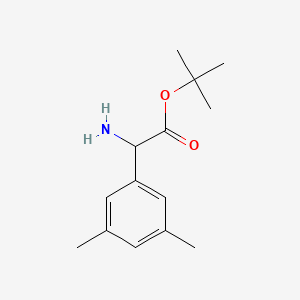

Molecular Structure Analysis

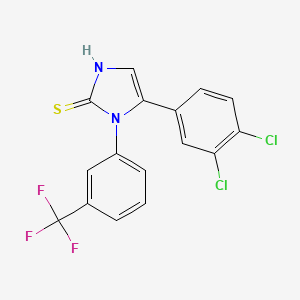

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the piperidine ring and the thieno[3,2-d]pyrimidin-2-yl group could potentially allow for interesting interactions with biological targets .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in condensation reactions, and the piperidine ring could undergo reactions at the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxamide group could potentially make the compound more polar, while the piperidine ring could contribute to its basicity .Wissenschaftliche Forschungsanwendungen

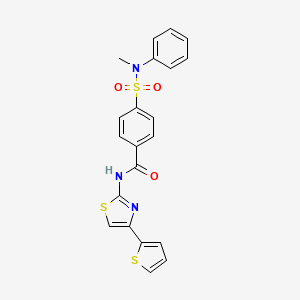

Anti-inflammatory Applications

Research has identified several compounds with potent anti-inflammatory activity through various synthesis methods. For instance, compounds synthesized from N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide showed significant anti-inflammatory activity, evaluated using the carrageenan-induced rat paw oedema method (Rajasekaran, Sivakumar, & Jayakar, 1999). Additionally, novel benzodifuranyl and thiazolopyrimidine derivatives derived from visnaginone and khellinone were synthesized and demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

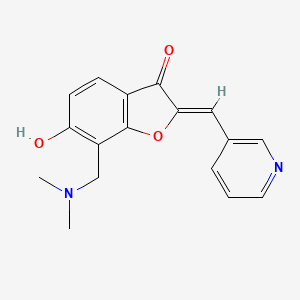

Anti-angiogenic and DNA Cleavage Activities

The synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their efficacy in inhibiting in vivo angiogenesis, as evaluated using the chick chorioallantoic membrane (CAM) model. These compounds also exhibited significant DNA cleavage activities, highlighting their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

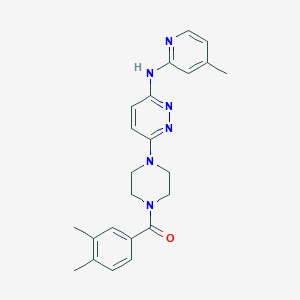

Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, showing complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model. This discovery highlights the potential of such compounds in cancer therapy, particularly in targeting the Met kinase superfamily (Schroeder et al., 2009).

Synthesis and Evaluation of Antimicrobial Agents

Research on the synthesis of novel pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]-pyridines, pyrido[3',2':4,5]-thieno[3,2-d]pyrimidines, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing antipyrine moiety showed that these compounds have antimicrobial and antifungal activities, indicating their potential application in addressing microbial resistance (Othman, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-13(2)23-20(27)15-8-6-10-26(11-15)22-24-18-17(12-29-19(18)21(28)25-22)16-9-5-4-7-14(16)3/h4-5,7,9,12-13,15H,6,8,10-11H2,1-3H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGPLWGHJOMITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2596954.png)

![N-[2-Methyl-5-(2-oxoimidazolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2596955.png)

![Ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate](/img/structure/B2596959.png)

![benzofuran-2-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2596960.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2596962.png)

![N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2596964.png)

![N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine](/img/structure/B2596967.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2596970.png)

![Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine](/img/structure/B2596972.png)